3-Methylsulfonylthiophene

概要

説明

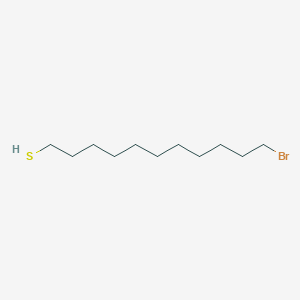

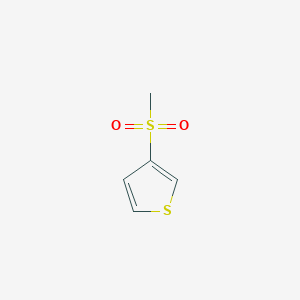

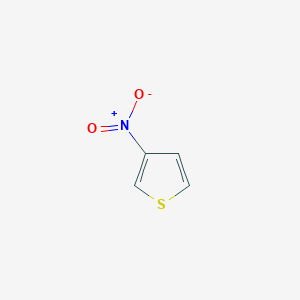

3-Methylsulfonylthiophene is a chemical compound with the molecular formula C5H6O2S2 and a molecular weight of 162.23 . The compound is in powder form .

Synthesis Analysis

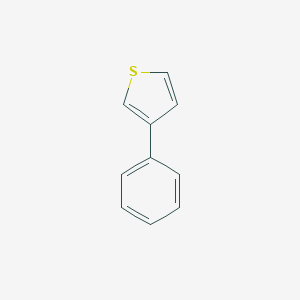

Thiophene-based analogs have been used by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of 3-Methylsulfonylthiophene can be analyzed using tools like a structural formula editor and a 3D model viewer . Mass spectrometry (MS) is also used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis

Thiophene-based analogs have been used in the synthesis of advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives involves heterocyclization of various substrates .Physical And Chemical Properties Analysis

3-Methylsulfonylthiophene is a powder that is stored at room temperature . It has a melting point of 71-76 degrees . Physical properties of matter include color, density, hardness, and melting and boiling points .科学的研究の応用

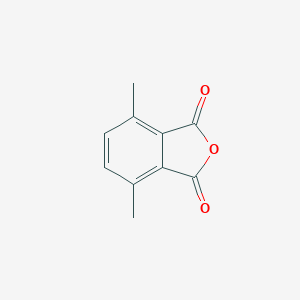

A radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes through a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation, which produces methylsulfonyl-containing compounds (Gong, Wang, Ye, & Wu, 2019).

Methylsulfone group in 2,3-diarylthiophene compounds plays a critical role in the activity and selectivity for the Cox-2 enzyme, with the removal of this group leading to selective Cox-1 inhibitors (Leblanc et al., 1995).

Electrophile-induced reactions of vinylallenyl sulfone (3-methyl-1-methylsulfonylpenta-1,2,4-triene) leading to the formation of heterocyclic products like 3-methyl-2-[methylsulfonylmethyl]thiophene (Christov & Ivanov, 2004).

Electroactive polymers derived from 3-(4-methylsulfonylphenyl)thiophene have shown potential in electrochemical capacitor applications, with favorable morphologies and electrochemical performance (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Unexpected phenomena observed in the reaction of active methylene compounds with phenylsulfonyl-1,2-propadiene triggered by triphenylphosphine, leading to various types of adducts (Lu & Lu, 2004).

Silane-based ionogels, produced by gelation of 3-methyl-1-(3-(triethoxysilyl)propyl)-imidazolium bis(trifluoromethylsulfonyl)imide with tetramethylorthosilane and formic acid, have applications in flexible electronics (Thiemann et al., 2014).

Ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 efficiently catalyzes the condensation of benzene-1, 2-diamine with aromatic aldehydes at room temperature to afford benzimidazole derivatives (Khazaei et al., 2011).

Solid-state conformational properties of 3-methylsulphinyl derivatives of furan and thiophene have been investigated, revealing insights into molecular structure (Folli et al., 1991).

Study of S1 binding of 5-methylthiothiophene amidine 3, an inhibitor of urokinase-type plasminogen activator, by introducing substituents at the thiophene 5-position, including methylsulfonylthiophenes (Rudolph et al., 2002).

Synthesis and characterization of mesoporous CaCO3@PSS microspheres as a depot system for sustained Methylene Blue delivering, involving 3-methylsulfonylthiophene-related compounds (Yefimova et al., 2016).

Safety And Hazards

The safety data sheet for 3-Methylsulfonylthiophene indicates that it is toxic if swallowed . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is also suspected of causing genetic defects, is suspected of causing cancer, and is suspected of damaging fertility or the unborn child .

将来の方向性

While specific future directions for 3-Methylsulfonylthiophene are not mentioned in the search results, thiophene-based analogs have been a topic of interest due to their potential as biologically active compounds . This suggests that future research could continue to explore the biological applications of these compounds.

特性

IUPAC Name |

3-methylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2S2/c1-9(6,7)5-2-3-8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBIAEVWEMNPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289992 | |

| Record name | 3-(Methylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)thiophene | |

CAS RN |

38695-58-8 | |

| Record name | NSC66009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)

acetic acid](/img/structure/B186533.png)